molecular formula C22H24N2O4S B2386498 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 313515-72-9

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2386498
CAS No.: 313515-72-9
M. Wt: 412.5
InChI Key: PNFHBHHQLPNUSW-UHFFFAOYSA-N
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Description

N-(4-(4-Isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide is a thiazole-based compound featuring a 3,4,5-trimethoxybenzamide core linked to a 4-isopropylphenyl-substituted thiazole ring.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-13(2)14-6-8-15(9-7-14)17-12-29-22(23-17)24-21(25)16-10-18(26-3)20(28-5)19(11-16)27-4/h6-13H,1-5H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFHBHHQLPNUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the isopropylphenyl and trimethoxybenzamide groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.

Chemical Reactions Analysis

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of bacterial growth or the modulation of inflammatory responses. The compound’s ability to form hydrogen bonds and π-π interactions with target proteins plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

The biological and physicochemical properties of thiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogs:

Compound Thiazole Substituent Melting Point (°C) Key Spectral Features (¹H-NMR, δ ppm) Elemental Analysis (C/H/N) Biological Activity
Target Compound 4-Isopropylphenyl N/A N/A N/A N/A
N-[4-(4-Chlorophenyl)thiazol-2-yl]-3,4,5-TMB* 4-Chlorophenyl 212–214 7.32 (s, thiazole CH); 7.45 (d, J=8.6 Hz, arom. CH) Calc.: C 56.27, H 4.18; Found: C 56.39 Cytotoxicity screening
N-[4-(4-Bromophenyl)thiazol-2-yl]-3,4,5-TMB 4-Bromophenyl 216–218 7.58 (d, J=8.6 Hz, arom. CH); 7.77–7.81 (m, arom. CH) Calc.: C 52.09, H 3.87; Found: C 51.97 Anticancer potential
N-[4-(3-Nitrophenyl)thiazol-2-yl]-3,4,5-TMB 3-Nitrophenyl 214–216 8.66 (s, arom. CH); 7.59 (s, thiazole CH) Calc.: C 52.76, H 3.82; Found: N/A Not reported
2-Phenyl-N-(3,4,5-TMB)thiazole-4-carboxamide Phenyl 154–156 7.41 (s, arom. CH); 8.29 (d, J=7.9 Hz, furan CH) MS (m/z): 393.1 (M + Na)+ CYP3A4 inhibition

*TMB = trimethoxybenzamide

Key Observations :

  • Electron-Withdrawing Groups (Cl, Br, NO₂): Chloro- and bromophenyl analogs exhibit higher melting points (212–218°C) compared to non-halogenated derivatives, likely due to enhanced intermolecular interactions (e.g., halogen bonding) . Nitrophenyl derivatives show similar trends but with reduced solubility due to increased polarity .
  • Spectral Shifts: In ¹H-NMR, electron-withdrawing substituents (e.g., NO₂) deshield aromatic protons, causing downfield shifts (e.g., δ 8.66 ppm for nitrophenyl vs. δ 7.45 ppm for chlorophenyl) .
  • Biological Implications: Chlorophenyl and bromophenyl analogs demonstrate notable cytotoxicity in anticancer screens, suggesting halogenation enhances bioactivity .
Modifications on the Benzamide Core
Compound Benzamide Modification Melting Point (°C) Key Spectral Features Elemental Analysis
N-(4-Methylthiazol-2-yl)-3,4,5-TMB 3,4,5-Trimethoxy N/A IR: νC=O 1669 cm⁻¹; νNH 3417 cm⁻¹ Mol. Formula: C₁₇H₁₈N₂O₄S
N-(3,4-Dimethoxyphenyl)-3,4,5-TMB 3,4-Dimethoxy 197–199 ¹H-NMR: δ 3.75 (s, OCH₃); 7.83 (d, furan CH) Calc.: C 65.88, H 5.68

Key Observations :

  • Methoxy Group Positioning : Full trimethoxy substitution (3,4,5-TMB) improves planarity and π-π stacking, critical for DNA intercalation in anticancer mechanisms . Dimethoxy analogs (e.g., 3,4-dimethoxy) show reduced thermal stability (lower melting points) .
  • IR Spectroscopy : NH and C=O stretches (3300–3417 cm⁻¹ and 1669 cm⁻¹, respectively) confirm hydrogen-bonding capacity, a key factor in target binding .

Biological Activity

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 358.44 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly focusing on its anti-cancer properties and effects on cell cycle regulation.

Research indicates that the compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle progression and transcription regulation. The inhibition of these kinases can lead to:

  • G2/M Cell Cycle Arrest : Prevents cells from entering mitosis.
  • Induction of Apoptosis : Triggers programmed cell death in cancer cells.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and C6 glioma cells.
    • The compound showed an IC50 value of approximately 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating high potency compared to existing treatments .
  • In Vivo Studies :
    • In xenograft models using HCT116 cells, the compound effectively inhibited tumor growth without significant toxicity to the host organism. This suggests a favorable therapeutic index for potential clinical applications .

Data Tables

PropertyValue
Molecular FormulaC18H22N2O3S
Molecular Weight358.44 g/mol
CDK2 IC500.004 μM
CDK9 IC500.009 μM
Oral Bioavailability86.7%

Discussion

The promising results from both in vitro and in vivo studies highlight the potential of this compound as a therapeutic agent for cancer treatment. Its dual inhibition mechanism provides a strategic advantage over single-target therapies by addressing multiple pathways involved in tumor growth.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(4-(4-isopropylphenyl)thiazol-2-yl)-3,4,5-trimethoxybenzamide?

  • Methodological Answer: The synthesis involves multi-step organic reactions, starting with coupling a 3,4,5-trimethoxybenzoyl chloride to a thiazole precursor. Key steps include:

  • Thiazole ring formation: Using Lawesson’s reagent or Hantzsch thiazole synthesis under reflux conditions (e.g., ethanol or THF at 70–80°C) .
  • Amide bond formation: Activating the carboxylic acid with coupling agents like EDCl/HOBt in dichloromethane (DCM) or DMF .
  • Purification: Preparative TLC or column chromatography (hexane/ethyl acetate gradients) to isolate the final compound .
    • Critical Parameters: Solvent choice (polar aprotic for amidation), temperature control to avoid side reactions, and rigorous NMR/HPLC validation (e.g., δ 3.75–3.88 ppm for methoxy groups in 1^1H NMR) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer: Use orthogonal analytical techniques:

  • 1^1H/13^13C NMR: Key signals include aromatic protons (δ 6.6–8.3 ppm), methoxy groups (δ 3.7–3.9 ppm), and thiazole protons (δ 7.3–7.8 ppm) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z 555.00 [M+H]+ for a derivative in ).
  • HPLC: Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .

Q. What are the recommended conditions for evaluating its stability in vitro?

  • Methodological Answer:

  • Hydrolysis Susceptibility: Test in buffers (pH 1–14) at 37°C; monitor degradation via HPLC. Methoxy-substituted benzamides are stable at neutral pH but degrade under strong acids/bases .
  • Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (typically >150°C for similar compounds) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Methodological Answer:

  • Core Modifications: Replace the isopropylphenyl group with halogenated (e.g., 4-fluorophenyl in ) or electron-withdrawing substituents to enhance target binding .
  • Methoxy Group Adjustments: Trimethoxy configurations at positions 3,4,5 are critical for solubility and π-stacking; test mono/demethoxy analogues .
  • Thiazole Substitutions: Introduce methyl or cyclohexyl groups to the thiazole ring to modulate steric effects (see for analogues with 4,4-difluorocyclohexyl) .
    • Validation: Screen derivatives in kinase assays (e.g., VEGFR-2 for anticancer activity) and compare IC50_{50} values .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. low in vivo efficacy)?

  • Methodological Answer:

  • Orthogonal Assays: Cross-validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) and target engagement (Western blot for phosphorylated VEGFR-2) .
  • Pharmacokinetic Profiling: Assess bioavailability (e.g., plasma half-life via LC-MS) to explain discrepancies between in vitro and in vivo results .
  • Metabolite Identification: Use LC-HRMS to detect active/inactive metabolites that may influence efficacy .

Q. How can researchers elucidate the mechanism of action for this compound?

  • Methodological Answer:

  • Target Deconvolution: Employ chemoproteomics (e.g., affinity chromatography coupled with MS) or siRNA screening .
  • Molecular Docking: Model interactions with proposed targets (e.g., VEGFR-2 ATP-binding pocket) using AutoDock Vina; validate with mutagenesis studies .
  • Pathway Analysis: RNA-seq or phosphoproteomics to map signaling pathways affected (e.g., PI3K/AKT or MAPK) .

Q. What strategies mitigate off-target effects while maintaining potency?

  • Methodological Answer:

  • Selectivity Screening: Test against panels of kinases or GPCRs (e.g., Eurofins KinaseProfiler) to identify off-target hits .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetates) to reduce non-specific interactions until activation in target tissues .
  • Co-crystallization: Solve X-ray structures of compound-target complexes to guide rational modifications .

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